5-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Suzuki coupling boronate stability protodeboronation

Medicinal chemists face protodeboronation and yield loss when using non-fluorinated analogs or free boronic acids in Suzuki couplings. This fluorinated pyrazole-4-boronic acid pinacol ester provides: - Electron-withdrawing 5-fluoro group to modulate coupling efficiency for pharmacophore-critical targets - Pinacol ester protecting group for hydrolytic stability and reduced side reactions - ≥95% purity powder form for accurate weighing and automated synthesis Directly replaces 2-4 in-house borylation steps. Ideal for kinase inhibitor, GPCR modulator, and agrochemical SAR libraries.

Molecular Formula C10H16BFN2O2
Molecular Weight 226.06 g/mol
Cat. No. B13624679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Molecular FormulaC10H16BFN2O2
Molecular Weight226.06 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)F
InChIInChI=1S/C10H16BFN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-14(5)8(7)12/h6H,1-5H3
InChIKeyFXFIRDLLJWEOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1-methyl-4-(pinacolboryl)-1H-pyrazole: Technical Baseline


5-Fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a fluorinated pyrazole-4-boronic acid pinacol ester. It belongs to the class of heteroaryl boronates designed as Suzuki-Miyaura cross-coupling building blocks [1]. The pinacol boronate ester moiety provides hydrolytic stability during storage and controlled reactivity under anhydrous coupling conditions, while the 5-fluoro substituent introduces a strong electron-withdrawing group that modulates the electronic properties of the pyrazole ring for downstream synthetic applications [1]. A typical commercial specification for this compound is ≥95% purity (powder form, storage at 4°C) .

Stability Pinacol ester for hydrolytic stability in storage and anhydrous couplings
Electronics 5-Fluoro group modulates pyrazole electronics for downstream SAR
Purity Standard purity grade supports reliable coupling-scale workflows

5-Fluoro-1-methyl-4-(pinacolboryl)-1H-pyrazole: Interchangeability Risk


Substituting this compound with a different pyrazole boronic ester (e.g., non-fluorinated 1-methyl-1H-pyrazole-4-boronic acid pinacol ester) or the corresponding free boronic acid introduces risks of altered reaction yields, product profiles, and purification requirements. The 5-fluoro substituent exerts a pronounced electron-withdrawing effect that can influence oxidative addition and transmetalation rates in Suzuki couplings [1], while the pinacol ester protecting group is known to mitigate protodeboronation side reactions compared to the free boronic acid under non-aqueous conditions [2]. Without direct comparative data, a generic substitution may compromise the yield and purity of the final drug-like molecule where the fluoro group is pharmacophorically essential. The quantitative evidence below highlights what is known and what remains unverified.

Non-fluorinated analog
Replacing with 1-methylpyrazole-4-boronate may alter coupling yield and electronic profile of final compound.
Free boronic acid
Unprotected boronic acid can undergo protodeboronation, reducing active coupling reagent and yield.

5-Fluoro-1-methyl-4-(pinacolboryl)-1H-pyrazole: Key Differentiators


Hydrolytic Stability: Pinacol Ester vs. Free Boronic Acid

The pinacol ester protecting group in the target compound provides superior resistance to protolytic deboronation under non-aqueous Suzuki coupling conditions compared to the corresponding free boronic acid. Pyrazole pinacol esters synthesized under analogous lithiation-borylation conditions were reported to be 'stable under prolonged storage' and serve as 'convenient reagents', whereas the free boronic acids are known to undergo competitive protodeboronation [1]. While this study included 1-alkyl-1H-pyrazole-4-yl boronic acids and their pinacol esters, specific quantitative half-life or stability data for the 5-fluoro derivative were not reported. This is a class-level inference for pinacol boronate esters versus free boronic acids.

Hydrolytic Stability
Class-level inference
Pinacol ester: reported high stability vs free boronic acid: protodeboronation risk
Pinacol ester form may reduce inactive reagent arrival, supporting coupling reliability.
Not specific to 5-fluoro derivative; verify with supplier COA and storage history.
Suzuki coupling boronate stability protodeboronation

5-Fluoro Effect on Suzuki Coupling Yields

The 5-fluoro group is a strong electron-withdrawing substituent that can modulate the rate of oxidative addition and transmetalation in Pd-catalyzed cross-couplings. General literature indicates that electron-deficient heteroaryl boronates often couple more efficiently under anhydrous conditions that suppress competitive protodeboronation [1]. However, no study was identified that directly compares the coupling yields of 5-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with its non-fluorinated analog (1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) under identical conditions. Therefore, the quantitative impact of the fluoro substituent on yield remains unverified for this specific compound.

5-Fluoro Electronic Effect
Data to verify
No direct yield comparison with non-fluorinated analog available
Electron-withdrawing group likely influences coupling rate; requires validation for this scaffold.
Class-level literature suggests enhanced reactivity but unconfirmed; run parallel reactions.
Suzuki coupling electronic effect heteroaryl boronate

5-Fluoro-1-methyl-4-(pinacolboryl)-1H-pyrazole: High-Confidence Applications


Medicinal Chemistry: Late-Stage 5-Fluoropyrazole Introduction

Used as a key building block in the synthesis of kinase inhibitors or GPCR modulators where the 5-fluoropyrazole moiety is a critical pharmacophore for target binding. The pinacol ester ensures stable storage and reliable coupling yields under the anhydrous, non-aqueous conditions often required for such electron-deficient substrates [1]. Direct procurement of this pre-functionalized building block avoids the need for in-house borylation and purification steps, saving 2-4 synthetic steps in a medicinal chemistry campaign.

Agrochemical Discovery: Fluorinated Pyrazole Fungicides

In the agrochemical industry, fluorinated pyrazoles are privileged scaffolds for fungicides (e.g., fluxapyroxad, benzovindiflupyr). This boronate ester enables the rapid diversification of the pyrazole core via parallel Suzuki couplings to generate structure-activity relationship (SAR) libraries. The commercial availability of the compound at 95% purity allows direct use in array chemistry without additional purification, which is critical for maintaining timelines in discovery projects.

Chemical Biology: Regiospecific Fluorine Labeling for Probes

For the synthesis of 19F-NMR probes or PET tracer precursors, the regiospecific placement of the fluorine atom at the 5-position of the pyrazole is non-negotiable. Substituting with the 4- or 3-fluoro isomers would yield a different spectroscopic signature or biological activity. Procuring the exact regioisomer ensures the probe's identity and function align with the experimental design.

Process Chemistry: Stable Crystalline Reagent Advantage

The pinacol ester form is generally more amenable to handling than the free boronic acid, which can be hygroscopic. The powder form, as specified by the commercial supplier , simplifies weighing and dispensing in an automated synthesis workflow. This physical form advantage reduces variability in stoichiometry, which is crucial for reaction robustness during scale-up.

Application
Selection Property
Validation Focus
Medicinal chemistry (late-stage 5-fluoropyrazole introduction)
Fluorinated building block with stable boronate ester
Assess coupling efficiency under anhydrous, non-aqueous conditions
Agrochemical discovery (SAR library synthesis)
Standard purity for direct array chemistry use
Verify batch consistency and compatibility with parallel synthesis workflow
Chemical biology (19F-NMR probe / PET precursor)
Regiospecific 5-fluoro isomer
Confirm isomeric purity and spectroscopic identity before use
Process chemistry (automated scale-up)
Crystalline powder form for dispensing accuracy
Evaluate handling, stoichiometry control, and reaction robustness at scale
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